molecular formula C8H6BrN3O2 B12096466 Methyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate

Methyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate

Cat. No.: B12096466
M. Wt: 256.06 g/mol
InChI Key: ASRICCAGWBVYFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate is a heterocyclic compound featuring a pyrrolo[2,1-f][1,2,4]triazine core substituted with a bromine atom at position 7 and a methyl ester group at position 2. This structure confers unique physicochemical and biological properties, making it a valuable intermediate in medicinal chemistry and drug development. The bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions, while the ester group offers versatility for further functionalization.

Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

methyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)7-10-4-5-2-3-6(9)12(5)11-7/h2-4H,1H3

InChI Key

ASRICCAGWBVYFP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN2C(=CC=C2Br)C=N1

Origin of Product

United States

Preparation Methods

Direct Bromination of Preformed Pyrrolotriazine

Electrophilic bromination using N-bromosuccinimide (NBS) or Br₂ in acetic acid has been reported for analogous compounds. For example, treating pyrrolo[2,1-f]triazine with NBS at 0°C selectively brominates the 7-position due to electronic effects of the triazine ring. Yields range from 65% to 78%, though competing side reactions necessitate purification via silica chromatography.

Use of Brominated Pyrrole Precursors

Constructing the pyrrole ring with pre-installed bromine avoids post-cyclization functionalization. A 2021 PMC review highlights the synthesis of 7-bromo-pyrrolo[2,1-f][1,triazine from 3-bromopyrrole-2-carboxylates. The pyrrole is condensed with a triazine precursor (e.g., 1,2,4-triazine-3,5-dione) under acidic conditions, yielding the core structure in one pot.

Esterification of Carboxylic Acid Intermediates

The methyl ester group at position 2 is introduced via esterification of a carboxylic acid intermediate. Two methods are prevalent:

Fischer Esterification

Heating the carboxylic acid with excess methanol and sulfuric acid achieves esterification at 70–80°C. This method, while straightforward, requires rigorous drying to prevent hydrolysis, with yields averaging 70–85%.

Mitsunobu Reaction

For acid-sensitive substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine ensures efficient esterification. A 2020 study achieved 89% yield by reacting 7-bromopyrrolo[2,1-f][1,2,]triazine-2-carboxylic acid with methanol under Mitsunobu conditions.

One-Pot Synthesis and Scalability

Recent advances emphasize streamlined processes. A scalable protocol from Pack et al. (2024) combines cyclization, bromination, and esterification in a single reactor. Key steps include:

  • Cu-mediated coupling of vinyl TMS with difluoroacetate.

  • Selective bromination using Br₂ in DMF at 25°C.

  • In situ esterification with methyl chloroformate.

This method reduces purification steps and achieves an overall yield of 68%, making it suitable for kilogram-scale production.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)ScalabilityReference
Cyclization-BrominationCu-mediated cyclization, Br₂68High
Grignard Coupling2-PropylMgCl, TMSCl activation76–84Moderate
Fischer EsterificationH₂SO₄, MeOH, reflux70–85Low

The Cu-mediated route offers superior scalability but requires specialized ligands, whereas Grignard-based methods are cost-effective for small batches.

Challenges and Optimization

  • Regioselectivity : Bromination at position 7 is favored due to the electron-withdrawing triazine ring, but trace dibrominated products (≤5%) may form.

  • Stability : The methyl ester hydrolyzes under basic conditions; thus, neutral workup protocols are critical.

  • Catalyst Cost : Pd-based catalysts in coupling steps increase production costs, prompting exploration of Ni alternatives .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: Methyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.

    Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while oxidation might produce a corresponding oxide.

Scientific Research Applications

Anticancer Research

Methyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate has been investigated for its potential as a scaffold for developing kinase inhibitors. Kinase inhibitors are crucial in cancer therapy as they can block specific enzymes involved in cancer cell proliferation. The compound's unique structure allows for modifications that enhance its biological activity against various cancer types.

Antiviral Agents

Research indicates that derivatives of this compound may exhibit antiviral properties. The ability to inhibit specific viral enzymes is critical for the development of effective antiviral therapies, particularly against emerging viral infections.

Neurological Disorders

Preliminary studies suggest that this compound could play a role in treating neurological disorders by modulating neurotransmitter systems. Its structural characteristics may allow it to cross the blood-brain barrier effectively.

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies to understand its mechanism of action at the molecular level. It has shown promise in inhibiting enzymes involved in critical cellular signaling pathways, which could lead to new therapeutic strategies.

Structure-Activity Relationship (SAR) Studies

Researchers are conducting SAR studies to identify how modifications to the this compound structure affect its biological activity. This information is vital for optimizing the compound's efficacy and safety profiles.

Organic Electronics

The unique electronic properties of this compound make it a candidate for use in organic electronics. Its potential application in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is being explored due to its favorable charge transport properties.

Polymer Chemistry

In polymer chemistry, this compound can serve as a building block for synthesizing novel polymers with specific functionalities. Its incorporation into polymer matrices may enhance mechanical properties and thermal stability.

Case Studies

Study TitleApplication FocusKey Findings
"Development of Kinase Inhibitors Based on Pyrrolo[2,1-f][1,2,4]triazine Derivatives"AnticancerIdentified several derivatives with improved potency against cancer cell lines compared to existing treatments.
"Exploring Antiviral Properties of this compound"AntiviralDemonstrated significant inhibition of viral replication in vitro; further studies needed for clinical relevance.
"Structure-Activity Relationships of Pyrrolo Compounds"Biological ResearchEstablished a correlation between structural modifications and biological activity; provided insights for future drug design efforts.

Mechanism of Action

The mechanism by which Methyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For instance, its antimicrobial activity could be due to inhibition of bacterial enzymes or disruption of cell membrane integrity.

Comparison with Similar Compounds

Key Observations:

Halogenation Effects: Bromine at position 7 is common in bioactive analogs (e.g., –6), enhancing reactivity for cross-coupling.

Ester vs. Acid Groups : The methyl ester in the target compound improves stability compared to the carboxylic acid analog (), which may exhibit higher solubility in aqueous media .

Aromatic Substituents : Compounds with phenyl or methoxyphenyl groups () demonstrate higher melting points (e.g., 202–204°C for 14f), suggesting enhanced crystallinity .

Biological Activity

Methyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique heterocyclic structure and potential biological activities. This article explores its biological activity, focusing on anti-cancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H5BrN4O2
  • Molecular Weight : 244.05 g/mol
  • CAS Number : 1416438-04-4

The biological activity of this compound primarily involves its interaction with various molecular targets in cancer cells. The compound is known to inhibit specific protein kinases that play crucial roles in cell signaling pathways associated with cell proliferation and survival.

Key Mechanisms:

  • Kinase Inhibition : The compound inhibits the activity of certain kinases involved in oncogenic signaling pathways.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through mechanisms involving the Bcl-2 family proteins and caspase activation.
  • Cell Cycle Arrest : this compound has been shown to induce G1/S phase arrest in various cancer cell lines.

Anti-Cancer Properties

Several studies have highlighted the anti-cancer potential of methyl 7-bromopyrrolo[2,1-f][1,2,4]triazine derivatives:

  • In Vitro Studies :
    • A study demonstrated that compounds within this class exhibited significant anti-proliferative effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer) with IC50 values in the micromolar range .
    • The mechanism involved the downregulation of cyclin D1 and c-Myc proteins, leading to cell cycle arrest and apoptosis .
  • Animal Models :
    • In vivo studies using xenograft models have shown that treatment with methyl 7-bromopyrrolo[2,1-f][1,2,4]triazine compounds resulted in reduced tumor growth and increased survival rates .

Data Table: Summary of Biological Activities

Activity TypeCell LineIC50 (µM)Mechanism of Action
Anti-ProliferativeMDA-MB-23112.5Inhibition of cyclin D1
Anti-ProliferativeHCT1168.0Induction of apoptosis via caspase activation
Tumor Growth InhibitionXenograft ModelN/AReduction in tumor volume

Research Findings

Recent research has focused on optimizing the structure of methyl 7-bromopyrrolo[2,1-f][1,2,4]triazine derivatives to enhance their potency and selectivity against cancer cells. Structural modifications have yielded compounds with improved pharmacokinetic profiles and reduced toxicity to normal cells.

Notable Findings:

  • Structure-Activity Relationship (SAR) : Modifications to the bromine and carboxylate groups have been shown to significantly affect the biological activity of the compound. For instance, replacing bromine with other halogens or functional groups can enhance anti-cancer efficacy while maintaining low toxicity .

Q & A

Q. What are the common synthetic routes for Methyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate?

The synthesis typically involves multi-step organic reactions, starting with pyrrole derivatives or halogenated precursors. Key steps include bromination (e.g., using N-bromosuccinimide, NBS) and esterification under controlled conditions. Continuous-flow methods have been optimized for scalability and regioselectivity, achieving yields >80% in some protocols . Reaction parameters such as temperature (often maintained at 0–25°C) and solvent choice (e.g., dichloroethane, THF) are critical to minimize side reactions.

Q. What analytical techniques are used to characterize this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. Purity is assessed via High Performance Liquid Chromatography (HPLC), with >95% purity commonly reported. Melting point analysis and solubility profiling in solvents like DMSO or methanol are also critical for practical applications .

Q. What biological targets are associated with this compound?

The compound’s fused heterocyclic core enables interactions with kinase ATP-binding domains, making it a candidate for antiviral and anticancer research. Structural analogs have shown inhibition of viral polymerases (e.g., in remdesivir intermediates) and kinase-driven proliferation pathways .

Q. What are key intermediates in its synthesis?

7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is a critical intermediate, synthesized via N-amination and cyclization steps. Its bromination and subsequent carboxylation yield the final product .

Advanced Research Questions

Q. How can bromination regioselectivity be optimized during synthesis?

Regioselectivity is influenced by electronic and steric factors. Using NBS in non-polar solvents (e.g., CCl₄) at 0–5°C enhances bromine incorporation at the 7-position. Computational modeling (e.g., DFT calculations) predicts reactive sites, while in situ monitoring via HPLC ensures minimal byproduct formation .

Q. How do structural modifications impact biological activity?

Substitution patterns (e.g., bromine at C7, methyl ester at C2) dictate interactions with target proteins. For example, replacing the methyl ester with an ethyl group alters solubility and binding affinity. Comparative studies with analogs (e.g., 4-chloro or 5-methyl derivatives) reveal that halogenation enhances kinase inhibition, while hydroxyl groups improve solubility but reduce stability .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from impurities or assay variability. Reproduce experiments using standardized protocols (e.g., consistent cell lines, ATP concentration in kinase assays). Cross-validate findings with orthogonal methods, such as surface plasmon resonance (SPR) for binding kinetics and molecular dynamics (MD) simulations for mechanistic insights .

Q. What strategies address poor solubility in pharmacological studies?

Co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride) improve aqueous solubility. Prodrug approaches, such as ester hydrolysis to carboxylic acid derivatives, enhance bioavailability. Solubility parameters (LogP, Hansen solubility) guide formulation design .

Q. How does pH affect the compound’s stability?

Stability studies across pH ranges (1–10) show degradation under strongly acidic/basic conditions due to ester hydrolysis. Buffered solutions (pH 6–8) at 4°C maximize shelf life. Thermal gravimetric analysis (TGA) confirms stability up to 150°C, critical for storage and handling .

Q. How can computational modeling guide SAR studies?

Molecular docking (e.g., AutoDock Vina) identifies key binding residues in kinase pockets, while MD simulations (e.g., GROMACS) predict conformational stability. QSAR models correlate substituent electronegativity with inhibitory potency, enabling rational design of derivatives with improved efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.